3-nitroso-2-phenyl-1H-indole
Overview
Description
3-Nitroso-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a nitroso group (-NO) at the third position and a phenyl group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with nitrosating agents. One common method is the reaction of 2-phenylindole with nitrous acid (HNO2) in an acidic medium, which leads to the formation of the nitroso derivative . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroso-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 3-Nitro-2-phenyl-1H-indole.
Reduction: 3-Amino-2-phenyl-1H-indole.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Nitroso-2-phenyl-1H-indole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-nitroso-2-phenyl-1H-indole involves its interaction with cellular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function. This can result in the inhibition of key enzymes and the induction of oxidative stress, ultimately leading to cell death . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
3-Nitro-2-phenyl-1H-indole: Similar structure but with a nitro group instead of a nitroso group.
2-Phenylindole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Amino-2-phenyl-1H-indole: Contains an amino group instead of a nitroso group, leading to different biological activities.
Uniqueness: 3-Nitroso-2-phenyl-1H-indole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-nitroso-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIMXDIYQGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999736 | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-45-2 | |
Record name | NSC400618 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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